Superior c-Myc Gene Expression Inhibition vs. Structural Isomers and Positive Control
In a direct head-to-head comparison of fourteen triazole derivatives, the target compound (compound 3, p-Br) was identified as the most active agent for inhibiting c-Myc gene expression in MCF-7 breast adenocarcinoma cells. It achieved approximately 85% inhibition of c-Myc gene expression, significantly outperforming its structural isomers compound 5 (m-Br) and compound 7 (o-Br), and exceeding the performance of the reference PD-L1 inhibitor BMS-8 . The para-bromophenyl substituent was thus essential for maximal c-Myc downregulation activity .
| Evidence Dimension | Inhibition of c-Myc gene expression |
|---|---|
| Target Compound Data | ~85% inhibition (compound 3, p-Br) |
| Comparator Or Baseline | Compound 5 (m-Br): as active as BMS-8; Compound 7 (o-Br): inferior; BMS-8 (reference): no significant c-Myc effect |
| Quantified Difference | Compound 3 is uniquely capable of ~85% c-Myc inhibition; other isomers and BMS-8 are significantly less or not active on this target. |
| Conditions | MCF-7 cells, 100 µM compound, 48 h treatment, RT-qPCR assay. |
Why This Matters
This evidence demonstrates that the specific p-bromo isomer is required for maximal c-Myc transcriptional suppression, a mechanism distinct from PD-L1 binding alone, making general triazole substitution ineffective for this pathway.
- [1] Gil-Edo R, Espejo S, Falomir E, Carda M. Synthesis and Biological Evaluation of Potential Oncoimmunomodulator Agents. Int J Mol Sci. 2023; 24(3):2614. View Source
